molecular formula C17H13N3O5 B2586523 2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 301207-13-6

2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B2586523
M. Wt: 339.307
InChI Key: WGVBDWNZTZREAU-UHFFFAOYSA-N
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Description

“2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione” is a chemical compound. It is a derivative of isoindole . The compound has a molecular formula of C17H13N3O5 and an average mass of 339.302 Da .


Molecular Structure Analysis

The molecular structure of “2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione” can be elucidated by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .

Scientific Research Applications

Solid Phase Strategies and Protective Groups

The compound has been explored for its utility in solid phase synthesis strategies, particularly as a selective protecting group for primary amines. This functionality is crucial in the synthesis of peptides and other nitrogen-containing molecules, where selective deprotection is often required. The stability of this protecting group under both acidic and basic conditions, and its removal with mild reagents such as hydrazine, makes it particularly useful in the synthesis of complex molecules, including peptides and glutathione-spermidine conjugates like trypanothione (Kellam et al., 1998).

Synthesis of Heterocycles

The palladium-catalyzed aminocarbonylation of o-halobenzoates using primary amines to produce 2-substituted isoindole-1,3-diones showcases the compound's relevance in generating important classes of heterocycles. This method tolerates a wide variety of functional groups, offering a versatile approach to synthesizing isoindole derivatives, which are valuable intermediates in pharmaceutical and material science research (Worlikar & Larock, 2008).

Chalcone Derivatives and Biological Activities

Research into new chalcone derivatives synthesized from 3-nitro phthalic acid and p-aminoacetophenone, followed by reaction with various aromatic aldehydes, has demonstrated significant biological activities. These activities include antifungal and antibacterial properties, highlighting the compound's potential in developing new therapeutic agents. The solvent-free synthesis approach also marks an advancement towards greener chemistry practices (Ahamed et al., 2021).

Photopolymerization Initiators

The compound's role extends to the field of polymer science, where derivatives have been used as photoinitiators in nitroxide-mediated photopolymerization. This application is critical for developing advanced materials with controlled polymerization processes, affecting various industries including coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Crystal Structure and IR Spectrum Analysis

The synthesis and structural analysis of derivatives, through methods like single crystal X-ray diffraction, offer insights into the physical and chemical properties of these compounds. Such studies are essential for understanding the molecular interactions and stability of materials, paving the way for their application in various technological fields (Anouar et al., 2019).

properties

IUPAC Name

2-[(4-acetylanilino)methyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-10(21)11-2-4-12(5-3-11)18-9-19-16(22)14-7-6-13(20(24)25)8-15(14)17(19)23/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVBDWNZTZREAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

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